molecular formula C7H5BrN2 B136497 2-bromo-1H-benzimidazole CAS No. 54624-57-6

2-bromo-1H-benzimidazole

Cat. No. B136497
Key on ui cas rn: 54624-57-6
M. Wt: 197.03 g/mol
InChI Key: PHPYXVIHDRDPDI-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 24 ml 48% hydrobromic acid and 120 ml methanol. The mixture was cooled to 5 C and 10 g 2-mercaptobenzimidazole was added. Maintaining a temperature of less than 10 C, 41.5 g of bromine were added in small portions. The mixture was allowed to warm to 22 C, and stirred for 16 hours under nitrogen. After cooling to 5 C, the solid was filtered and then added to 50 ml methanol containing 20 ml aqueous ammonium hydroxide. The pH was adjusted to 6.5 with acetic acid, and the mixture was cooled to 5 C. The product was filtered and washed with water, and dried. A second crop was obtained by cooling the filtrates which was filtered, washed with water and dried. The combined crops resulted in 9.05 g of a solid.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].S[C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.BrBr>CO>[Br:1][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
Br
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added in small portions
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 22 C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the solid was filtered
ADDITION
Type
ADDITION
Details
added to 50 ml methanol containing 20 ml aqueous ammonium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5 C
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A second crop was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the filtrates which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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